6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are often involved in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the oxidative addition of electrophilic organic groups to a palladium catalyst, followed by transmetalation, where nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Tfmps are known to be involved in various biochemical processes due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals, potentially improving the bioavailability of compounds that contain it .
Result of Action
Tfmps are known to exhibit various biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the bromination of 4-(trifluoromethyl)pyridine-2-carboxylic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), dichloromethane, acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3), solvents like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-fluoropyridine
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison
6-Bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
6-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLLXLKMWQRFET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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